molecular formula C10H11NO3 B6261289 4-(2-hydroxyethoxy)-3-methoxybenzonitrile CAS No. 932909-10-9

4-(2-hydroxyethoxy)-3-methoxybenzonitrile

Cat. No. B6261289
CAS RN: 932909-10-9
M. Wt: 193.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone is an aromatic ketone . It has been tested for use in UV curing formulations on wood, metal, plastic, and paper surfaces . It has lower volatility and odor compared to Irgacure 1173 . Importantly, the reactive hydroxyl groups of it are easily grafted onto the polymer molecules, making it more convenient to process .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone is C12H16O4 . The SMILES string is CC©(O)C(=O)c1ccc(OCCO)cc1 .


Chemical Reactions Analysis

2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone is used as a photoinitiator in the preparation of UV-VIS curable PEG hydrogels for biomedical applications . It has been used in the synthesis of polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles .


Physical And Chemical Properties Analysis

The melting point of 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone is 88-90 °C (lit.) . It is soluble in methanol . The predicted boiling point is 405.0±25.0 °C, and the predicted density is 1.183±0.06 g/cm3 .

Mechanism of Action

As a photoinitiator, 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone can be activated by ultraviolet light to start a polymerization reaction .

Safety and Hazards

The safety data sheet for 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone indicates that it is classified as Aquatic Chronic 2 under GHS . The precautionary statements include P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Future Directions

2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone has potential applications in various fields, including the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems . It can also be used in water-based photocuring systems and UV-curable powder coatings .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-hydroxyethoxy)-3-methoxybenzonitrile involves the reaction of 4-chloro-3-methoxybenzonitrile with ethylene glycol in the presence of a base to form the desired product.", "Starting Materials": [ "4-chloro-3-methoxybenzonitrile", "ethylene glycol", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 4-chloro-3-methoxybenzonitrile and ethylene glycol to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and filter off any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS RN

932909-10-9

Product Name

4-(2-hydroxyethoxy)-3-methoxybenzonitrile

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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